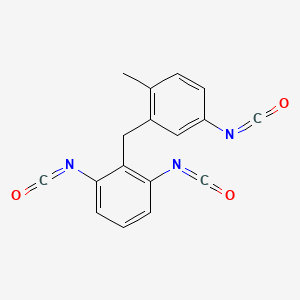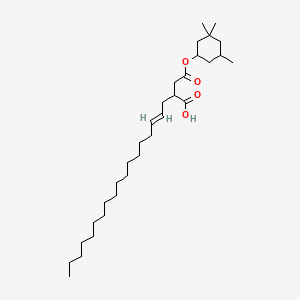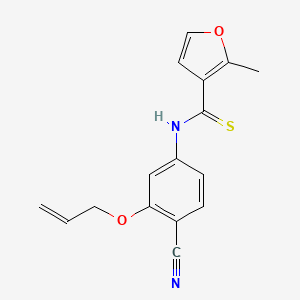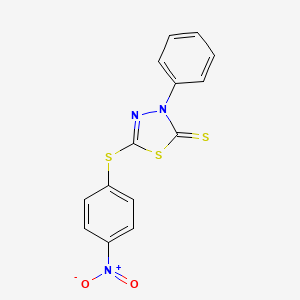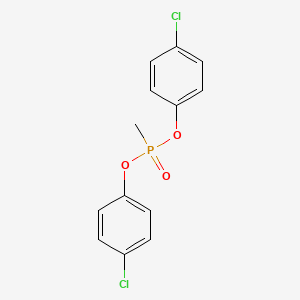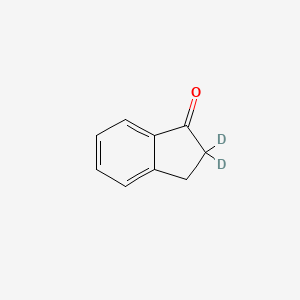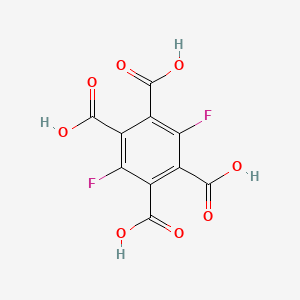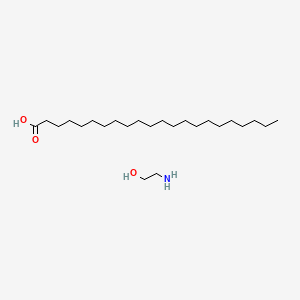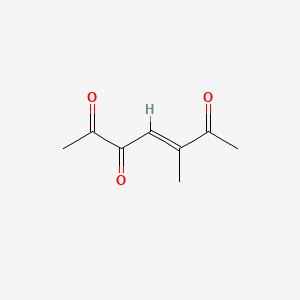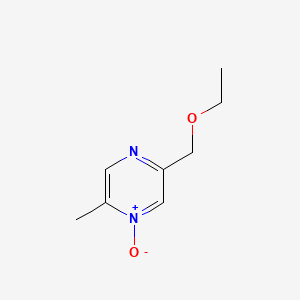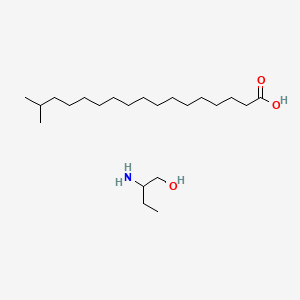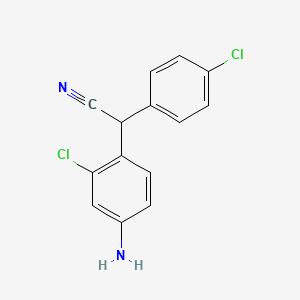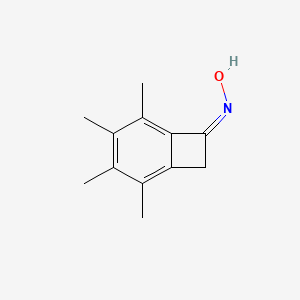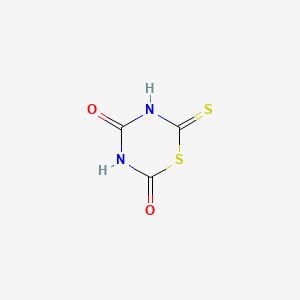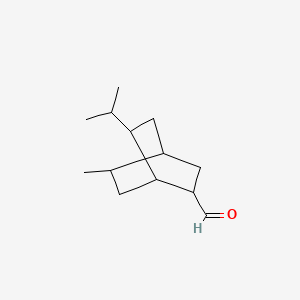
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 284-833-7 involves the reaction of formamide with formaldehyde under controlled conditions. The reaction typically occurs in an aqueous medium, with the pH adjusted to acidic or neutral conditions to facilitate the reaction. The temperature is maintained at a moderate level to ensure the formation of the desired products without causing decomposition .
Industrial Production Methods
In industrial settings, the production of EINECS 284-833-7 follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The mixture is then subjected to purification processes to isolate the desired compounds from any by-products .
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 284-833-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
EINECS 284-833-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including resins and adhesives.
Mécanisme D'action
The mechanism of action of EINECS 284-833-7 involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
EINECS 284-833-7 can be compared with other similar compounds, such as:
Formamide: A simpler compound that reacts with formaldehyde to form EINECS 284-833-7.
Formaldehyde: A reactive compound that participates in the formation of EINECS 284-833-7.
Other formamide-formaldehyde reaction products: These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
EINECS 284-833-7 is unique due to its specific reaction products and the resulting properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
84963-31-5 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3 |
Clé InChI |
DFYLIPCZGDCPEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(CC1CC2C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


